molecular formula C9H13NO2S B184355 tert-Butyl thiophen-2-ylcarbamate CAS No. 56267-50-6

tert-Butyl thiophen-2-ylcarbamate

Cat. No. B184355
CAS RN: 56267-50-6
M. Wt: 199.27 g/mol
InChI Key: QTXXTRMGTVEBIN-UHFFFAOYSA-N
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Patent
US08486951B2

Procedure details

To a solution of thiophenecarboxylic acid (0.5 g, 3.90 mmol) in tBuOH (10 ml) was added Et3N (0.571 ml, 4.10 mmol) and DPPA (0.883 ml, 4.10 mmol). The solution was heated at 90° C. for 4 hours. The reaction mixture was cooled to RT and the solvent was removed in vacuo. The residue was treated with benzene and then the solution was washed with 5% citric acid, and sat'd NaHCO3. Solid was filtered off and the filtrate was washed with brine. The organic layer was dried (MgSO4), concentrated in vacuo and the residue was purified by silica gel column chromatography (EtOAc/hexanes) to obtain tert-butyl thiophen-2-ylcarbamate (0.39 g, 50% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.4 (brs, 1H), 6.84 (dd, J=1.6, and 5.2 Hz, 1H), 6.75 (dd, J=4.0, and 5.6 Hz, 1H), 6.48 (dd, J=1.6, and 4.0 Hz, 2H), 1.45 (s, 9H); MS (ESI) m/z: 222.0 (M+22+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.571 mL
Type
reactant
Reaction Step One
Name
Quantity
0.883 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1C(O)=O.CC[N:11]([CH2:14]C)CC.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])=CC=1.[CH3:33][C:34]([OH:37])([CH3:36])[CH3:35]>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[NH:11][C:14](=[O:23])[O:37][C:34]([CH3:36])([CH3:35])[CH3:33]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)O
Name
Quantity
0.571 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0.883 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
10 mL
Type
reactant
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with benzene
WASH
Type
WASH
Details
the solution was washed with 5% citric acid
FILTRATION
Type
FILTRATION
Details
Solid was filtered off
WASH
Type
WASH
Details
the filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.39 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.